3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a methylthio group, a prop-2-enyl group, and a pyrazinyl-triazole core
Preparation Methods
The synthesis of 3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazinyl-triazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the prop-2-enyl group: This step can be carried out using allylation reactions, where an allyl halide reacts with the pyrazinyl-triazole intermediate in the presence of a base.
Attachment of the methylthio group: This can be done through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the intermediate compound.
Incorporation of the fluorophenyl group: This step can be achieved using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a fluorophenyl boronic acid reacts with a halogenated intermediate in the presence of a palladium catalyst.
Chemical Reactions Analysis
3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Coupling Reactions: The prop-2-enyl group can undergo cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds with various aryl or vinyl halides.
Scientific Research Applications
3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole has several scientific research applications:
Materials Science: The compound’s ability to undergo various chemical modifications makes it a valuable building block for the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: Its functional groups allow it to serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar compounds to 3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the fluorophenyl group and has been studied for its antibacterial activity.
N-(4-Fluorophenyl)-N’-(3-(4-(methylthio)phenyl)ureido)oxamide: This compound also contains a fluorophenyl and methylthio group, making it structurally similar.
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C16H14FN5S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[5-[(4-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C16H14FN5S/c1-2-9-22-15(14-10-18-7-8-19-14)20-21-16(22)23-11-12-3-5-13(17)6-4-12/h2-8,10H,1,9,11H2 |
InChI Key |
PNRXIMNEJIATJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.